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Compound of Interest

Compound Name: 4-Methyl-2,5-dinitrophenol
CAS No.: 20294-52-4
Cat. No.: B1590258

Get Quote

Part 1: Executive Summary & Core Data[1]

4-Methyl-2,5-dinitrophenol (IUPAC: 4-methyl-2,5-dinitrophenol; Synonym: 2,5-Dinitro-p-
cresol) is a substituted phenolic compound utilized as an intermediate in organic synthesis and
studied for its uncoupling activity in oxidative phosphorylation.[1][2]

The definitive physicochemical parameter defining its behavior in agueous systems is the pKa

value.

Quantitative Profile
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Parameter Value | Range Confidence Level Source

Environmental

pKa (Experimental) 4.60 High ] ]
Organic Chemistry [1]
) Hammett Equation
pKa (Theoretical) 4.48 Moderate o
Derivation [2]
) PubChem Computed
LogP (Octanol/Water) 2.1 High 3]
Molecular Weight 198.13 g/mol Exact Calculated
Yellow Crystalline
Appearance ol N/A Standard
oli

Technical Insight: The pKa of ~4.60 places this compound in the category of moderately strong
organic acids, significantly more acidic than its parent phenol (pKa ~10) and p-cresol (pKa
~10.3). This drastic shift is driven by the synergistic electron-withdrawing effects of the nitro
groups at the ortho (2) and meta (5) positions, which stabilize the phenoxide anion via
resonance and inductive effects.

Part 2: Mechanistic Analysis

To understand why the pKa is 4.60, we must deconstruct the electronic environment of the
benzene ring.

Electronic Competition

The acidity of 4-Methyl-2,5-dinitrophenol is a tug-of-war between stabilizing and destabilizing
substituents:

e Pro-Acidity (Anion Stabilization):

o 2-Nitro Group (Ortho): Exerts a massive inductive (-1) and resonance (-R) withdrawal
effect.[1] It delocalizes the negative charge of the phenoxide oxygen directly onto the nitro
group's oxygens.
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o 5-Nitro Group (Meta): Exerts primarily an inductive (-I) withdrawing effect.[1] While it
cannot participate in direct resonance conjugation with the phenoxide oxygen as
effectively as ortho or para groups, it significantly lowers the electron density of the ring.

e Anti-Acidity (Anion Destabilization):

o 4-Methyl Group (Para): Exerts a weak electron-donating effect (+1) and hyperconjugation.
[1] This pushes electron density into the ring, theoretically destabilizing the phenoxide
anion and slightly raising the pKa compared to 2,5-dinitrophenol (pKa 5.2).

The Ortho-Effect & Intramolecular Hydrogen Bonding

In the neutral protonated form, the ortho-nitro group forms a strong intramolecular hydrogen
bond with the phenolic hydroxyl group.

e Consequence: This hydrogen bond stabilizes the neutral molecule, making it "harder"” to
remove the proton. However, the strong electron withdrawal usually overrides this, favoring
the anionic form in neutral pH.

Structural Visualization (DOT Diagram)

The following diagram illustrates the equilibrium and the resonance stabilization pathways.
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Fig 1. Dissociation Equilibrium and Resonance Stabilization of 4-Methyl-2,5-dinitrophenol

Click to download full resolution via product page

Part 3: Experimental Determination Protocol

As a scientist, relying solely on literature values is insufficient for critical applications. The
following protocol outlines the Spectrophotometric Titration Method, the "Gold Standard" for
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determining the pKa of substituted phenols due to the distinct spectral shift (bathochromic shift)
of the phenoxide anion.

Methodology: UV-Vis Spectrophotometric Titration

Principle: The protonated phenol is colorless/pale yellow, while the deprotonated phenoxide is
deep yellow/orange. By monitoring the absorbance at the anion's

across a pH gradient, the pKa is derived using the Henderson-Hasselbalch equation.

Reagents & Equipment
e Analyte: 4-Methyl-2,5-dinitrophenol (>98% purity).[1][2][3]

e Solvent: Methanol (HPLC grade) for stock; 0.01 M Phosphate/Citrate buffer system (pH 2.0 —
8.0).

e Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60).[1]

e Quartz Cuvettes: 1 cm path length.

Step-by-Step Protocol

e Stock Preparation:
o Dissolve ~2 mg of analyte in 10 mL Methanol.

o Note: Low water solubility necessitates an organic stock, but keep final organic content in
buffers <1% to avoid solvent effects on pKa.

o Buffer Aliquoting:

o Prepare 10 volumetric flasks (10 mL) containing buffers at pH 2.0, 3.0, 4.0, 4.2, 4.4, 4.6,
4.8,5.0, 6.0, and 8.0.

o Validation: Verify pH of each buffer with a calibrated pH meter immediately before use.
e Sample Spiking:

o Add 50
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L of Stock Solution to each buffer flask. Mix by inversion.

e Spectral Scanning:
o Blank: Run a baseline correction using the specific buffer for each sample.
o Scan: Acquire spectra from 250 nm to 500 nm.

o Isosbestic Point Check: Overlay all spectra. A sharp isosbestic point (crossing point)
confirms a clean two-state equilibrium without degradation.[1]

o Data Extraction:

o ldentify

of the fully deprotonated species (typically ~430-450 nm).
o Record Absorbance (

) at

for each pH.[1]

Data Analysis Workflow

The pKa is calculated using the linearized Henderson-Hasselbalch relation:
[1]
Where:

e = Absorbance at pH 2.0 (fully protonated).[1]

e = Absorbance at pH 8.0 (fully deprotonated).[1]
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Raw Spectral Data

ldentify Anion Lambda_max
(~440 nm)

:

Extract Absorbance (A)
at each pH

:

Calculate Ratio R:
(A - Amin) / (Amax - A)

:

Plot log(R) vs pH

X-Intercept = pKa

Fig 2. Logic Flow for Spectrophotometric pKa Calculation

Click to download full resolution via product page
Part 4: Implications for Drug Development[1]
For researchers in drug discovery or toxicology, the pKa of 4.60 has specific implications:

* Physiological State: At physiological pH (7.4), 4-Methyl-2,5-dinitrophenol exists almost
exclusively (>99.8%) in its anionic form.[1]

o Calculation:

ratio of Anion:Neutral.[1]

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1590258/docs?utm_src=pdf-body-img#technical-guide-physicochemical-characterization-of-4-methyl-2-5-dinitrophenol
https://www.benchchem.com/product/b1590258/docs?utm_src=pdf-body#technical-guide-physicochemical-characterization-of-4-methyl-2-5-dinitrophenol
https://en.wikipedia.org/wiki/2,4-Dinitrophenol
https://en.wikipedia.org/wiki/2,4-Dinitrophenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590258?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Membrane Permeability:

o While the neutral form is lipophilic (LogP ~2.1) and membrane-permeable, the dominant
anionic form at pH 7.4 relies on ion trapping or specific transport mechanisms.

o Uncoupling Mechanism: The molecule acts as a proton shuttle. It enters the mitochondrial
intermembrane space (acidic, pH ~6.8) where it may protonate (fractionally), cross the
inner membrane, and release the proton in the matrix (alkaline, pH ~8.0), dissipating the
proton gradient.

o Solubility: The low pKa ensures high solubility in basic aqueous solutions (forming the
phenolate salt), facilitating formulation in alkaline buffers.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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